H-Arg-Gly-D-Asp-OH.TFA: A Technical Guide to the Archetypal Cell Adhesion Motif
H-Arg-Gly-D-Asp-OH.TFA: A Technical Guide to the Archetypal Cell Adhesion Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Arg-Gly-D-Asp-OH, commonly known as the RGD peptide, is a synthetic tripeptide that has emerged as a cornerstone in the study of cell adhesion and has significant implications for therapeutic development. This technical guide provides a comprehensive overview of H-Arg-Gly-D-Asp-OH, presented as its trifluoroacetate (TFA) salt. It details the chemical properties, the fundamental biological role in mediating cell-matrix interactions through integrin receptors, and the subsequent intracellular signaling cascades. This document furnishes detailed experimental protocols for the synthesis, purification, and biological evaluation of the peptide, alongside a consolidated presentation of its quantitative binding affinities.
Core Concepts
The Arginine-Glycine-Aspartic acid (RGD) sequence was first identified as the minimal amino acid motif within fibronectin responsible for mediating cell attachment.[1] This discovery opened a new chapter in understanding the molecular basis of cell adhesion to the extracellular matrix (ECM). H-Arg-Gly-D-Asp-OH is a synthetic version of this critical motif. The use of the D-isomer of aspartic acid can, in some cases, confer increased stability against proteolytic degradation compared to its natural L-counterpart. The peptide is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process which is essential for achieving high purity.[2]
Chemical Properties
The fundamental chemical characteristics of H-Arg-Gly-D-Asp-OH are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₆O₆ | [3] |
| Molecular Weight | 346.34 g/mol | [3] |
| CAS Number | 99896-85-2 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Structure | H-Arg-Gly-D-Asp-OH |
Biological Function and Mechanism of Action
H-Arg-Gly-D-Asp-OH functions as a competitive inhibitor of the binding of ECM proteins to a class of cell surface receptors known as integrins.[1] Integrins are heterodimeric transmembrane proteins, consisting of α and β subunits, that play a pivotal role in cell adhesion, migration, proliferation, and survival.[4] A significant subset of the integrin family, including αvβ3, αvβ5, and α5β1, recognizes the RGD motif present in various ECM proteins like fibronectin, vitronectin, and fibrinogen.[5]
Upon binding of the RGD motif to the extracellular domain of an integrin, a conformational change is induced in the receptor. This "outside-in" signaling activates intracellular signaling pathways, primarily initiating with the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[1][6] Activated FAK serves as a scaffold for numerous signaling proteins, leading to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately influences gene expression and regulates cellular processes such as proliferation and survival.[5][7]
Signaling Pathway Diagram
Quantitative Data: Integrin Binding Affinity
The inhibitory potency of H-Arg-Gly-D-Asp-OH is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to a specific integrin. The following table summarizes reported IC₅₀ values for RGD peptides against various integrins. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line, the natural ligand used, and the assay format.
| Integrin Subtype | IC₅₀ (nM) | Reference |
| αvβ3 | 89 | |
| α5β1 | 335 | |
| αvβ5 | 440 | |
| αvβ6 | 77 - 345 | [8] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Gly-D-Asp-OH
This protocol outlines the manual solid-phase synthesis of H-Arg-Gly-D-Asp-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-D-Asp(OtBu)-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Asp(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the aspartic acid residue. Wash the resin thoroughly with DMF and DCM.
-
Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.
-
Wash: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.
-
Arginine Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add to the resin and shake for 2 hours. Perform a Kaiser test to confirm complete coupling.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from arginine.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry. Purify the crude peptide using preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final H-Arg-Gly-D-Asp-OH.TFA product.
Workflow for Solid-Phase Peptide Synthesis
References
- 1. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RGD | Integrin | TargetMol [targetmol.com]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. Arginine-Glycine-Aspartate-Binding Integrins as Therapeutic and Diagnostic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
